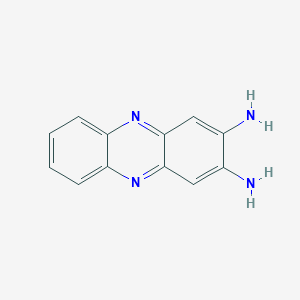

2,3-Diaminophenazine

Description

Structure

3D Structure

Properties

IUPAC Name |

phenazine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4/c13-7-5-11-12(6-8(7)14)16-10-4-2-1-3-9(10)15-11/h1-6H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZPGINJWPPHRLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C=C(C(=CC3=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40984097 | |

| Record name | 2,3-Phenazinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40984097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26671383 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

655-86-7 | |

| Record name | 2,3-Diaminophenazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=655-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Diaminophenazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000655867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Phenazinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40984097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenazine-2,3-diyldiamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.467 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIAMINOPHENAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0B20H27U1Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Enzymatic Synthesis of 2,3-Diaminophenazine Using Laccase

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Diaminophenazine (DAP) is a heterocyclic compound of significant interest due to its diverse applications, including its use in fluorescence sensitive assays and the manufacturing of conductive polymers.[1][2] In the realm of drug development, phenazine derivatives have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] Notably, DAP has been identified as an inhibitor of advanced glycation end products (AGEs), which are implicated in diabetic complications and other age-related diseases.[4][5] This technical guide provides an in-depth overview of the enzymatic synthesis of DAP from o-phenylenediamine (OPD) using laccase, a green and efficient biocatalyst.

Laccases (EC 1.10.3.2) are multi-copper oxidases that catalyze the one-electron oxidation of a broad range of substrates, including phenols and aromatic amines, with the concomitant reduction of molecular oxygen to water. This enzymatic approach offers a more sustainable and safer alternative to traditional chemical synthesis methods, which often involve harsh reagents like ferric chloride. The laccase-catalyzed synthesis of DAP proceeds under mild conditions and can achieve high yields, making it an attractive method for both research and potential industrial applications.

This guide details the reaction mechanism, provides comprehensive experimental protocols for both free and immobilized laccase, summarizes quantitative data from relevant studies, and presents the analytical characterization of the synthesized DAP. Furthermore, it visualizes the key experimental workflows and the relevant cellular signaling pathway for drug development professionals.

Laccase-Catalyzed Synthesis of 2,3-Diaminophenazine: An Overview

The enzymatic synthesis of DAP using laccase involves the oxidative dimerization of two molecules of o-phenylenediamine. The reaction is initiated by the laccase-catalyzed oxidation of OPD to form radical intermediates. These highly reactive radicals then undergo spontaneous coupling to form the stable phenazine ring structure of DAP.

Quantitative Data on Laccase-Mediated DAP Synthesis

The efficiency of the laccase-catalyzed synthesis of 2,3-diaminophenazine can vary depending on the source of the laccase and the specific reaction conditions employed. The following table summarizes the key quantitative data from published studies.

| Laccase Source | Substrate | Conversion (%) | Yield (%) | pH | Temperature (°C) | Reference |

| Flammulina velutipes | o-phenylenediamine | 85 | 63 | 4.8 | 30 | |

| Agaricus bisporus (commercial) | o-phenylenediamine | Not Reported | 90 | Not Reported | Not Reported |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the enzymatic synthesis and characterization of 2,3-diaminophenazine.

I. Synthesis of 2,3-Diaminophenazine Using Free Laccase

This protocol is adapted from the work of Zhou et al. (2011).

Materials:

-

o-Phenylenediamine (OPD), purified by distillation

-

Purified laccase from Flammulina velutipes (or other suitable source) with a known activity

-

Acetate buffer (0.1 M, pH 4.8)

-

Oxygen source

-

Hot ethanol

-

Standard laboratory glassware

-

Filtration apparatus

-

Vacuum drying oven

Procedure:

-

Substrate Preparation: Dissolve 5 g of purified o-phenylenediamine in acetate buffer (0.1 M, pH 4.8).

-

Enzymatic Reaction:

-

Place the OPD solution in a reaction vessel and keep it in the dark.

-

Initiate the reaction by adding 1 mL of purified laccase solution with an activity of 6,000 U/L. One unit of laccase activity is defined as the amount of enzyme required to oxidize 1 µmol of ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) per minute.

-

Maintain the reaction system at a constant temperature of 30°C.

-

Continuously bubble oxygen through the reaction mixture.

-

-

Product Recovery:

-

After 24 hours of incubation, collect the resulting crystals by filtration.

-

Wash the collected crystals thoroughly with distilled water.

-

Dry the crystals under vacuum.

-

-

Purification:

-

Dissolve the crude product in hot ethanol.

-

Allow the solution to cool slowly to induce recrystallization.

-

Collect the purified crystals by filtration and dry under vacuum.

-

II. Synthesis of 2,3-Diaminophenazine Using Immobilized Laccase

This protocol provides a general method for laccase immobilization on chitosan beads and their subsequent use in DAP synthesis.

A. Laccase Immobilization on Chitosan Beads

Materials:

-

Chitosan

-

Acetic acid solution

-

Sodium hydroxide solution

-

Glutaraldehyde solution (cross-linker)

-

Purified laccase solution

-

Phosphate buffer

Procedure:

-

Chitosan Bead Preparation:

-

Prepare a chitosan solution by dissolving chitosan powder in an acetic acid solution.

-

Add the chitosan solution dropwise into a sodium hydroxide solution with gentle stirring to form beads.

-

Allow the beads to harden, then wash them thoroughly with distilled water.

-

-

Activation and Immobilization:

-

Activate the chitosan beads by incubating them in a glutaraldehyde solution.

-

Wash the activated beads with phosphate buffer to remove excess glutaraldehyde.

-

Incubate the activated beads with the laccase solution at 4°C with gentle agitation for a specified period (e.g., 4-24 hours) to allow for covalent immobilization.

-

Wash the beads with buffer to remove any unbound laccase.

-

B. DAP Synthesis Using Immobilized Laccase

Procedure:

-

Reaction Setup:

-

Prepare the o-phenylenediamine solution in acetate buffer as described for the free laccase synthesis.

-

Add the laccase-immobilized chitosan beads to the reaction vessel.

-

-

Enzymatic Reaction:

-

Maintain the reaction at 30°C with continuous oxygen bubbling and gentle agitation to ensure proper mixing without damaging the beads.

-

-

Product Recovery and Catalyst Reuse:

-

After the reaction, separate the immobilized laccase beads from the reaction mixture by simple filtration.

-

The beads can be washed with buffer and reused for subsequent batches.

-

Recover and purify the 2,3-diaminophenazine from the filtrate as described in the free laccase protocol.

-

III. Analytical Characterization of 2,3-Diaminophenazine

1. UV-Visible (UV-Vis) Spectroscopy:

-

Dissolve a small amount of the purified product in methanol.

-

Record the UV-Vis spectrum from 200 to 600 nm.

-

Characteristic absorption peaks for DAP are observed at approximately 258 nm (π → π* electronic transition) and 426 nm (n → π* electronic transition).

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Prepare a KBr pellet containing the purified product.

-

Record the FTIR spectrum.

-

Key characteristic bands for DAP include:

-

N-H stretching vibrations around 3434, 3307, and 3180 cm⁻¹

-

Primary amine deformation and C=N stretching at 1643 and 1562 cm⁻¹ respectively

-

C=C stretching of the phenazine ring at 1492 cm⁻¹

-

C-N= stretching at 1338 cm⁻¹

-

Aromatic C-NH₂ stretching at 1224 cm⁻¹

-

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the purified product in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Record ¹H and ¹³C NMR spectra.

-

The chemical shifts will confirm the aromatic and amine protons and carbons of the DAP structure. Some reported ¹³C NMR chemical shifts in DMSO-d6 are approximately 149.53, 132.57, 129.11, 127.75, 123.02, and 96.88 ppm.

4. Mass Spectrometry (MS):

-

Analyze the purified product using a mass spectrometer (e.g., with electrospray ionization - ESI).

-

The expected quasi-molecular ion [M+H]⁺ for DAP (C₁₂H₁₀N₄) is m/z 211.

Visualizations: Workflows and Signaling Pathways

Laccase-Catalyzed Synthesis Workflow

The following diagram illustrates the general workflow for the enzymatic synthesis of 2,3-diaminophenazine using laccase.

References

An In-Depth Technical Guide to the UV-Vis Absorption Spectrum of 2,3-Diaminophenazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ultraviolet-visible (UV-Vis) absorption spectrum of 2,3-diaminophenazine (DAP). It includes key spectral characteristics, quantitative data, detailed experimental protocols, and visualizations of its synthesis and potential mechanisms of action, designed to support research and development activities involving this compound.

Core Concepts: UV-Vis Absorption Properties of 2,3-Diaminophenazine

2,3-Diaminophenazine (IUPAC name: phenazine-2,3-diamine) is a heterocyclic compound known for its distinct chromophoric and fluorophoric properties. Its UV-Vis absorption spectrum is characterized by two primary absorption bands. In methanol, these peaks are observed at approximately 258 nm and 426 nm.[1][2] The peak in the ultraviolet region (258 nm) is attributed to a π → π* electronic transition within the benzenoid structure, while the peak in the visible region (around 426 nm) corresponds to an n → π* electronic transition.[1]

The position and intensity of the absorption maxima can be influenced by the solvent and the surrounding chemical environment. For instance, in aqueous buffer solutions, the peak in the visible range has been reported at approximately 415-428 nm.[2][3] One study identified a molar absorptivity (ε) of 16,700 M⁻¹ cm⁻¹ at around 415 nm in an aqueous medium.

Quantitative Spectroscopic Data

The following table summarizes the reported UV-Vis absorption data for 2,3-diaminophenazine in different solvents.

| Solvent/System | λmax 1 (nm) | Molar Absorptivity 1 (ε) (M⁻¹ cm⁻¹) | λmax 2 (nm) | Molar Absorptivity 2 (ε) (M⁻¹ cm⁻¹) | Reference |

| Methanol | 258 | Not Reported | 426 | Not Reported | |

| Aqueous Buffer | ~415 | 16,700 | Not Reported | Not Reported | |

| Phosphate Buffer | ~417 | Not Reported | Not Reported | Not Reported | |

| Aqueous Medium | ~422 | Not Reported | Not Reported | Not Reported | |

| Triton X-100 Micelles | 428 | Not Reported | Not Reported | Not Reported |

Experimental Protocols

This section details the methodologies for the synthesis of 2,3-diaminophenazine and its subsequent analysis by UV-Vis spectrophotometry.

Synthesis of 2,3-Diaminophenazine via Oxidation of o-Phenylenediamine

2,3-Diaminophenazine is commonly synthesized through the oxidative dimerization of o-phenylenediamine (OPD). This process can be achieved through chemical or enzymatic methods. A general protocol for laccase-catalyzed synthesis is as follows:

Materials:

-

o-Phenylenediamine (OPD)

-

Acetate buffer (0.1 M, pH 4.8)

-

Purified laccase

-

Methanol

-

Ethanol

Procedure:

-

Purify o-phenylenediamine by distillation.

-

Dissolve 5 g of the purified o-phenylenediamine in acetate buffer (0.1 M, pH 4.8).

-

Initiate the reaction by adding 1 mL of purified laccase (activity of ~6,000 U/L).

-

Maintain the reaction system in the dark at a constant temperature of 30°C and bubble with oxygen.

-

After 24 hours of incubation, collect the resulting crystals by filtration.

-

Wash the crystals and dry them under a vacuum.

-

For further purification, dissolve the product in hot ethanol and recrystallize.

A visual workflow for this synthesis is provided below.

UV-Vis Spectrophotometric Analysis of 2,3-Diaminophenazine

Instrumentation:

-

A dual-beam UV-Vis spectrophotometer (e.g., Shimadzu UV-2550) is required.

-

Quartz cuvettes with a 1 cm path length should be used.

Procedure:

-

Preparation of Stock Solution: Accurately weigh a known mass of purified 2,3-diaminophenazine and dissolve it in the desired solvent (e.g., methanol) in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).

-

Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to create working standards of varying concentrations.

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Set the wavelength range for scanning (e.g., 200-600 nm).

-

-

Blank Measurement: Fill a cuvette with the pure solvent to be used for the analysis and place it in the reference beam path. Place an identical cuvette filled with the same solvent in the sample beam path and run a baseline correction.

-

Sample Measurement:

-

Rinse a cuvette with a small amount of the most dilute working standard, then fill the cuvette with the standard.

-

Place the cuvette in the sample holder and record the absorption spectrum.

-

Repeat this process for all working standards, moving from the most dilute to the most concentrated.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax).

-

If determining the molar absorptivity, use the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

-

Potential Mechanisms of Action and Signaling Pathways

While 2,3-diaminophenazine is not typically associated with classical signaling pathways in drug development, its biological activities suggest potential mechanisms of action that are of interest to researchers.

DNA Intercalation and Phototoxicity

2,3-Diaminophenazine has been shown to intercalate into DNA, although with weak binding. This interaction, when combined with visible light irradiation, can lead to significant phototoxicity, suggesting a potential application in photodynamic therapy.

Inhibition of Advanced Glycation End Products (AGEs)

The compound is also an effective inhibitor of the formation of advanced glycation end products (AGEs), which are implicated in diabetic complications. This suggests a therapeutic potential in managing diabetes-related pathologies.

The diagram below illustrates these two potential mechanisms of action.

References

A Technical Guide to 2,3-Diaminophenazine: Properties, Synthesis, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Diaminophenazine (DAP) is a heterocyclic amine derivative of phenazine with significant applications in various scientific fields. This technical guide provides a comprehensive overview of its fundamental chemical properties, detailed synthesis protocols, and in-depth exploration of its biological activities. This document focuses on its role as a DNA intercalating agent, an inhibitor of Advanced Glycation End-products (AGEs), and a photosensitizer. Detailed experimental methodologies and data are presented to facilitate further research and application in drug development and biomedical studies.

Core Molecular and Physicochemical Properties

2,3-Diaminophenazine is a stable compound at room temperature, appearing as a solid. Its core properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀N₄ | [1][2][3][4][5] |

| Molecular Weight | 210.23 g/mol | |

| Appearance | Solid | |

| SMILES | NC1=CC2=NC3=CC=CC=C3N=C2C=C1N | |

| CAS Number | 655-86-7 |

Synthesis of 2,3-Diaminophenazine

Several methods for the synthesis of 2,3-diaminophenazine have been reported, primarily involving the oxidation of o-phenylenediamine.

Chemical Synthesis via Oxidation

A common and efficient method for synthesizing 2,3-diaminophenazine involves the oxidation of o-phenylenediamine using a suitable oxidizing agent.

Experimental Protocol:

-

Reaction Setup: Prepare a solution of o-phenylenediamine in an appropriate solvent.

-

Oxidation: Introduce an oxidizing agent to the solution. Common oxidizing agents include ferric chloride (FeCl₃) or hydrogen peroxide (H₂O₂).

-

Reaction Conditions: The reaction is typically carried out at room temperature with stirring.

-

Product Isolation: The resulting 2,3-diaminophenazine precipitates out of the solution and can be collected by filtration.

-

Purification: The crude product can be purified by recrystallization or sublimation to obtain a higher purity product.

Enzymatic Synthesis

A greener alternative to chemical synthesis is the use of enzymes to catalyze the oxidation of o-phenylenediamine.

Experimental Protocol:

-

Enzyme System: Horseradish peroxidase (HRP) in the presence of hydrogen peroxide or laccase with oxygen can be used.

-

Reaction Mixture: Combine o-phenylenediamine with the chosen enzyme system in a suitable buffer.

-

Incubation: Allow the reaction to proceed under optimal conditions for the enzyme (e.g., temperature, pH).

-

Product Recovery: Isolate the 2,3-diaminophenazine product from the reaction mixture using standard extraction and purification techniques.

Biological Activities and Mechanisms of Action

2,3-Diaminophenazine exhibits several biological activities that are of interest to researchers in drug development and molecular biology.

DNA Intercalation

2,3-Diaminophenazine is known to interact with DNA, primarily through intercalation, where it inserts itself between the base pairs of the DNA double helix.

Experimental Protocol for DNA Interaction Analysis:

-

Fluorescence Spectroscopy:

-

Prepare solutions of DNA (e.g., calf thymus DNA) and 2,3-diaminophenazine in a suitable buffer.

-

Titrate the DNA solution with increasing concentrations of 2,3-diaminophenazine.

-

Measure the fluorescence emission spectra of the solutions after each addition.

-

Analyze the changes in fluorescence intensity and wavelength to determine the binding affinity and mode of interaction.

-

-

Molecular Docking:

-

Receptor Preparation: Obtain the 3D structure of DNA (e.g., from the Protein Data Bank, PDB ID: 1BNA). Prepare the DNA structure by removing water and heteroatoms, adding polar hydrogens, and computing charges using software like AutoDock Tools.

-

Ligand Preparation: Generate the 3D structure of 2,3-diaminophenazine and optimize its geometry. Convert the ligand to the appropriate format for docking.

-

Docking Simulation: Perform molecular docking using software like AutoDock Vina. Define a grid box encompassing the potential binding sites on the DNA.

-

Analysis: Analyze the docking poses and binding energies to predict the preferred binding mode and affinity of 2,3-diaminophenazine with DNA.

-

Inhibition of Advanced Glycation End-products (AGEs)

2,3-Diaminophenazine has been shown to inhibit the formation of Advanced Glycation End-products (AGEs), which are implicated in aging and diabetic complications.

Experimental Protocol for AGE Inhibition Assay (BSA-Glucose/MGO Model):

-

Reaction Mixture: Prepare a solution containing Bovine Serum Albumin (BSA) as the model protein and a glycating agent, either glucose or methylglyoxal (MGO), in a phosphate buffer.

-

Inhibitor Addition: Add 2,3-diaminophenazine at various concentrations to the reaction mixture. A control group without the inhibitor should also be prepared.

-

Incubation: Incubate the mixtures at 37°C for a specified period (e.g., 7 days).

-

Fluorescence Measurement: After incubation, measure the fluorescence of the samples at an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm.

-

Quantification: Calculate the percentage of AGE inhibition by comparing the fluorescence intensity of the samples with and without 2,3-diaminophenazine.

Photosensitizing Activity

As a photosensitizer, 2,3-diaminophenazine can be activated by light to produce reactive oxygen species (ROS), which can induce cell death. This property is relevant for applications in photodynamic therapy (PDT). The photochemical mechanism typically involves the absorption of light by the photosensitizer, leading to its excitation to a triplet state. This excited state can then transfer energy to molecular oxygen, generating singlet oxygen, a highly reactive ROS.

While the potential for 2,3-diaminophenazine in PDT is recognized, specific signaling pathways triggered by its photosensitizing activity are not yet well-elucidated in the available scientific literature. Further research is required to delineate the precise molecular mechanisms and downstream cellular responses.

Signaling Pathways

Currently, there is a lack of detailed information in the scientific literature specifically outlining the signaling pathways directly modulated by 2,3-diaminophenazine. While its biological activities, such as DNA intercalation and AGE inhibition, suggest potential interactions with pathways related to cell cycle control, DNA damage response, and stress signaling, further investigation is needed to identify and characterize these specific molecular cascades.

Conclusion

2,3-Diaminophenazine is a versatile molecule with well-defined chemical properties and established synthesis methods. Its biological activities, particularly DNA intercalation and inhibition of AGE formation, make it a compound of significant interest for researchers in drug discovery and biomedical sciences. The provided experimental protocols offer a foundation for further investigation into its mechanisms of action. Future research should focus on elucidating the specific signaling pathways affected by 2,3-diaminophenazine to fully realize its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Specific enzymatic synthesis of 2,3-diaminophenazine and copper nanoclusters used for dual-emission ratiometric and naked-eye visual fluorescence sensing of choline - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes: 2,3-Diaminophenazine (DAP) Fluorescence Assay for Nitric Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. Its transient nature and low physiological concentrations necessitate sensitive and specific detection methods. This document details the protocol for a highly sensitive fluorescence assay for nitric oxide detection based on the use of o-phenylenediamine-containing probes. While the user's query specified the "2,3-diaminophenazine" (DAP) assay, the prevalent and well-documented method utilizes probes like 4-amino-5-methylamino-2',7'-difluorofluorescein (DAF-FM), which are derivatives of o-phenylenediamine. The reaction of these probes with nitric oxide and oxygen yields a highly fluorescent triazole product, providing a robust method for NO quantification. This method is significantly more sensitive than the traditional Griess assay.

Principle of the Assay

The assay is based on the reaction of a non-fluorescent or weakly fluorescent o-phenylenediamine derivative with nitric oxide in the presence of oxygen. This reaction forms a highly fluorescent triazole derivative. A commonly used probe for this assay is 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM diacetate). This cell-permeant version of the probe readily diffuses across cell membranes. Once inside the cell, intracellular esterases cleave the diacetate groups, trapping the now active, though still weakly fluorescent, DAF-FM. In the presence of nitric oxide, DAF-FM is converted to its fluorescent triazole form (DAF-FM T), which exhibits a strong fluorescence signal upon excitation.[1][2] The fluorescence intensity is directly proportional to the concentration of nitric oxide, allowing for its quantification.

Data Presentation

The following tables summarize the key quantitative data for the DAF-FM-based nitric oxide assay.

Table 1: Spectroscopic Properties of DAF-FM and its Nitric Oxide Adduct

| Compound | Excitation Maximum (nm) | Emission Maximum (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ) |

| DAF-FM | ~495 | ~515 | ~73,000 (for DAF-FM T) | ~0.005 |

| DAF-FM Triazole (DAF-FM T) | ~495 | ~515 | ~73,000 | ~0.81 |

Data sourced from various studies and manufacturer's information.[3][4]

Table 2: Performance Characteristics of the DAF-FM Assay for Nitric Oxide

| Parameter | Value | Notes |

| Detection Limit | ~3-5 nM | Can vary depending on experimental conditions and instrumentation.[3] |

| Linear Range | Varies | Dependent on probe concentration and experimental setup. |

| Specificity | High for NO | Does not react with other reactive oxygen species (ROS) or reactive nitrogen species (RNS) like superoxide, hydrogen peroxide, or peroxynitrite. |

| pH Dependence | Stable above pH 5.5 | Offers an advantage over older probes like DAF-2. |

| Photostability | More photostable than DAF-2 | Allows for longer imaging times. |

Experimental Protocols

Protocol 1: In Vitro (Acellular) Nitric Oxide Detection

This protocol is suitable for measuring NO in solution, for example, from NO donors.

Materials:

-

DAF-FM

-

Nitric oxide donor (e.g., S-nitroso-N-acetyl-DL-penicillamine - SNAP)

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO (anhydrous)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a 5 mM stock solution of DAF-FM in anhydrous DMSO. Store in small aliquots at -20°C, protected from light.

-

Prepare a working solution of DAF-FM by diluting the stock solution in PBS to a final concentration of 5-10 µM.

-

Prepare solutions of the nitric oxide donor at various concentrations in PBS immediately before use.

-

-

Assay:

-

To each well of a 96-well black microplate, add 50 µL of the DAF-FM working solution.

-

Add 50 µL of the nitric oxide donor solution or the experimental sample.

-

Include a blank control with 50 µL of DAF-FM working solution and 50 µL of PBS.

-

Incubate the plate at room temperature for 10-60 minutes, protected from light.

-

Measure the fluorescence intensity using a microplate reader with excitation at ~495 nm and emission at ~515 nm.

-

-

Data Analysis:

-

Subtract the fluorescence of the blank from all readings.

-

Generate a standard curve by plotting the fluorescence intensity against the concentration of the NO donor.

-

Determine the NO concentration in the experimental samples from the standard curve.

-

Protocol 2: Intracellular Nitric Oxide Detection in Cultured Cells

This protocol is designed for measuring NO production within living cells.

Materials:

-

DAF-FM diacetate

-

Cultured cells (adherent or suspension)

-

Cell culture medium (phenol red-free recommended)

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO (anhydrous)

-

96-well black, clear-bottom microplate (for adherent cells) or flow cytometry tubes (for suspension cells)

-

Fluorescence microscope, microplate reader, or flow cytometer

-

Optional: NO synthase (NOS) inducer (e.g., lipopolysaccharide - LPS) or inhibitor (e.g., L-NAME)

Procedure:

-

Cell Seeding:

-

For adherent cells, seed cells in a 96-well black, clear-bottom plate and culture until they reach the desired confluency.

-

For suspension cells, adjust the cell density to the desired concentration in culture medium.

-

-

Probe Loading:

-

Prepare a 5 mM stock solution of DAF-FM diacetate in anhydrous DMSO.

-

Dilute the DAF-FM diacetate stock solution in serum-free, phenol red-free culture medium to a final working concentration of 1-10 µM.

-

Remove the culture medium from the cells and wash once with PBS.

-

Add the DAF-FM diacetate working solution to the cells and incubate for 20-60 minutes at 37°C, protected from light.

-

-

De-esterification and Treatment:

-

Remove the probe-containing medium and wash the cells twice with PBS to remove any extracellular probe.

-

Add fresh, pre-warmed culture medium (with or without serum, depending on the experimental design).

-

Incubate the cells for an additional 15-30 minutes to allow for complete de-esterification of the intracellular probe.

-

If applicable, treat the cells with experimental compounds (e.g., NOS inducers, inhibitors, or drugs to be tested).

-

-

Fluorescence Measurement:

-

Microplate Reader: Measure the fluorescence intensity directly in the 96-well plate using excitation at ~495 nm and emission at ~515 nm.

-

Fluorescence Microscopy: Visualize and capture images of the cells using a fluorescence microscope equipped with a suitable filter set (e.g., FITC filter).

-

Flow Cytometry: For suspension cells, harvest the cells and analyze the fluorescence on a flow cytometer using the 488 nm laser for excitation and a standard FITC emission filter.

-

-

Data Analysis:

-

Quantify the fluorescence intensity per cell or per well.

-

Normalize the data to a control group (e.g., untreated cells).

-

For microscopy, analyze the fluorescence intensity of individual cells or regions of interest.

-

Mandatory Visualizations

Caption: Reaction of DAF-FM with nitric oxide to form a fluorescent product.

Caption: Workflow for intracellular nitric oxide detection using DAF-FM.

Caption: Simplified pathway of cellular nitric oxide production and its detection.

References

Application Notes and Protocols for Cellular Nitric Oxide Imaging Using 2,3-Diaminophenazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. Its transient nature and low physiological concentrations necessitate sensitive and specific methods for its detection in living cells. 2,3-Diaminophenazine (DAP) is a fluorescent probe used for the detection of nitric oxide. DAP is the fluorescent product formed from the reaction of a non-fluorescent precursor, o-phenylenediamine (oPD), with nitric oxide in the presence of oxygen. This reaction forms a stable and highly fluorescent triazole derivative, allowing for the visualization and quantification of intracellular NO production.

These application notes provide a comprehensive overview and detailed protocols for the use of o-phenylenediamine as a probe for imaging cellular nitric oxide through its conversion to 2,3-diaminophenazine.

Principle of Detection

The detection of nitric oxide using o-phenylenediamine is based on the N-nitrosation of the aromatic vicinal diamine by NO, in the presence of oxygen, to yield the highly fluorescent 2,3-diaminophenazine-triazole. The non-fluorescent nature of the precursor, oPD, ensures a low background signal, providing a high signal-to-noise ratio upon reaction with NO.

Data Presentation

The following table summarizes the key spectral properties of 2,3-diaminophenazine, the fluorescent product, which are essential for configuring imaging instrumentation.

| Property | Value | Reference |

| Excitation Wavelength (λex) | ~415-428 nm | [1] |

| Emission Wavelength (λem) | ~554-560 nm | [1] |

| Molar Extinction Coefficient (ε) | ~17,000 M⁻¹cm⁻¹ at 454 nm (for the protonated form) | |

| Quantum Yield (Φ) | ~0.09 in aqueous buffer with detergent | [1] |

The following table provides representative data on the expected fluorescence intensity changes in cells upon stimulation of nitric oxide production, based on studies with similar fluorescent probes.

| Cell Type | Treatment | Fold Increase in Fluorescence (Mean ± SD) |

| Macrophages (RAW 264.7) | Untreated (Control) | 1.0 ± 0.2 |

| LPS (1 µg/mL) + IFN-γ (100 U/mL) for 24h | 8.5 ± 1.5 | |

| Endothelial Cells (HUVEC) | Untreated (Control) | 1.0 ± 0.1 |

| Acetylcholine (10 µM) for 30 min | 4.2 ± 0.8 | |

| L-NAME (100 µM) + Acetylcholine (10 µM) | 1.3 ± 0.3 |

Experimental Protocols

Protocol 1: Preparation of Reagents

1.1. o-Phenylenediamine (oPD) Stock Solution (10 mM):

-

Caution: o-Phenylenediamine is a hazardous substance. Handle with appropriate personal protective equipment (PPE) in a chemical fume hood.

-

Dissolve 10.8 mg of o-phenylenediamine (FW: 108.14 g/mol ) in 10 mL of anhydrous dimethyl sulfoxide (DMSO).

-

Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store at -20°C, protected from light.

1.2. Cell Culture Medium:

-

Use the appropriate complete culture medium for your cell line. For imaging, consider using a phenol red-free medium to reduce background fluorescence.

1.3. Imaging Buffer:

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS) with calcium and magnesium can be used.

1.4. NO Inducers and Inhibitors (Examples):

-

Inducers:

-

Lipopolysaccharide (LPS): Prepare a 1 mg/mL stock solution in sterile PBS.

-

Interferon-gamma (IFN-γ): Prepare a 100 µg/mL stock solution in sterile PBS with 0.1% BSA.

-

Acetylcholine or Bradykinin: Prepare a 10 mM stock solution in sterile water.

-

-

Inhibitor:

-

L-NG-Nitroarginine Methyl Ester (L-NAME): Prepare a 100 mM stock solution in sterile water or PBS.

-

Protocol 2: Cellular Staining and Nitric Oxide Imaging

2.1. Cell Plating:

-

Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy.

-

Allow cells to adhere and reach the desired confluency (typically 60-80%).

2.2. Probe Loading:

-

Dilute the 10 mM oPD stock solution in pre-warmed serum-free medium to a final working concentration of 5-20 µM. The optimal concentration should be determined empirically for each cell type.

-

Remove the culture medium from the cells and wash once with pre-warmed PBS.

-

Add the oPD-containing medium to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.

2.3. Washing:

-

After incubation, remove the loading solution and wash the cells twice with pre-warmed imaging buffer or phenol red-free medium to remove any extracellular probe.

2.4. Stimulation of Nitric Oxide Production:

-

For basal NO detection, proceed directly to imaging.

-

To induce NO production, replace the wash buffer with fresh phenol red-free medium containing the desired NO inducer (e.g., 1 µg/mL LPS and 100 U/mL IFN-γ for macrophages, or 10 µM acetylcholine for endothelial cells).

-

For inhibitor controls, pre-incubate the cells with the inhibitor (e.g., 100 µM L-NAME) for 30-60 minutes before adding the inducer.

2.5. Fluorescence Microscopy:

-

Place the dish or coverslip on the stage of a fluorescence microscope equipped with a suitable filter set.

-

Excite the sample at ~420 nm and collect the emission at ~560 nm.

-

Acquire images at different time points after stimulation to monitor the change in fluorescence intensity.

-

Use consistent imaging parameters (e.g., exposure time, gain) for all samples within an experiment to allow for quantitative comparison.

2.6. Image Analysis:

-

Quantify the fluorescence intensity of individual cells or regions of interest using image analysis software (e.g., ImageJ, CellProfiler).

-

Subtract the background fluorescence from a cell-free region.

-

Normalize the fluorescence intensity of treated cells to that of control (unstimulated) cells to determine the fold-change in NO production.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

Application Notes and Protocols for 2,3-Diaminophenazine as a Substrate in ELISA

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Diaminophenazine (DAP) is the stable, colored end-product generated from the enzymatic oxidation of o-Phenylenediamine dihydrochloride (OPD) by horseradish peroxidase (HRP). This reaction forms the basis of a widely used chromogenic detection system in Enzyme-Linked Immunosorbent Assays (ELISA). The development of a soluble yellow-orange product, with a distinct absorbance maximum, allows for the quantitative determination of the analyte of interest. These application notes provide detailed protocols, performance data, and technical guidance for the effective use of DAP as a substrate in ELISA applications.

Principle of the Reaction

In the presence of hydrogen peroxide (H₂O₂), HRP-conjugated antibodies catalyze the oxidation of OPD. This reaction results in the formation of 2,3-diaminophenazine (DAP), a colored product that can be measured spectrophotometrically. The intensity of the color is directly proportional to the amount of HRP enzyme, and therefore, to the amount of analyte captured in the ELISA plate wells. The reaction can be stopped by the addition of an acid, which shifts the absorbance maximum and allows for endpoint analysis.

Application Notes

Advantages of OPD/DAP System:

-

Good Sensitivity: The OPD substrate provides a reliable and sensitive method for detection in many ELISA applications, with a detection limit typically around 70 pg/mL.[1][2]

-

Established Protocols: As one of the classic HRP substrates, protocols for OPD are well-established and widely documented, making it straightforward to implement.

-

Soluble Product: The resulting DAP is soluble in the aqueous reaction buffer, preventing precipitation and ensuring homogenous color development for accurate plate reading.[3]

-

Flexible Reading Options: The assay can be read kinetically at 450 nm or as an endpoint assay at 492 nm after stopping the reaction with acid.[3][4]

Considerations and Disadvantages:

-

Carcinogenicity: OPD is considered a potential carcinogen, and appropriate safety precautions, including wearing gloves and working in a well-ventilated area, must be taken.

-

Light Sensitivity: Both the OPD substrate solution and the resulting DAP product are light-sensitive. Plates should be incubated in the dark, and substrate solutions should be stored in amber bottles.

-

Lower Sensitivity than TMB: While sensitive, OPD is generally less sensitive than 3,3',5,5'-Tetramethylbenzidine (TMB). For assays requiring the highest levels of detection, TMB may be a more suitable substrate.

-

Hazardous Stop Solution: The use of strong acids like sulfuric or hydrochloric acid as a stop solution requires careful handling.

Quantitative Data Presentation

The performance of various HRP chromogenic substrates can be compared based on their detection limits in a typical ELISA. The following table summarizes the approximate sensitivity of OPD in comparison to other common substrates.

| Substrate | Enzyme | Limit of Detection (LOD) | Final Product Color (Stopped) | Absorbance Max (Stopped) |

| OPD | HRP | ~70 pg/mL | Yellow-Orange | 492 nm |

| TMB | HRP | ~20-60 pg/mL | Yellow | 450 nm |

| ABTS | HRP | ~2.5 ng/mL | Green | 405-410 nm |

Note: The Limit of Detection can vary depending on the specific ELISA system, antibody affinity, and assay optimization.

Experimental Protocols

Preparation of Reagents

a) Substrate Buffer (0.05 M Phosphate-Citrate Buffer, pH 5.0)

This buffer is required for dissolving the OPD and hydrogen peroxide.

-

Option 1: From scratch:

-

Prepare a 0.2 M dibasic sodium phosphate (Na₂HPO₄) solution.

-

Prepare a 0.1 M citric acid (C₆H₈O₇) solution.

-

To create 100 mL of buffer, mix 25.7 mL of 0.2 M dibasic sodium phosphate with 24.3 mL of 0.1 M citric acid.

-

Add deionized water to a final volume of 100 mL.

-

Adjust the pH to 5.0 if necessary.

-

-

Option 2: Using buffer tablets/capsules:

-

Dissolve a phosphate-citrate buffer tablet or the contents of a capsule in 100 mL of deionized water as per the manufacturer's instructions.

-

b) Complete OPD Substrate Solution (Prepare immediately before use)

-

From Powder/Tablets:

-

Allow OPD powder or tablets to reach room temperature before opening to prevent condensation.

-

Dissolve OPD in the Substrate Buffer to a final concentration of 0.4 - 0.5 mg/mL. For example, dissolve a 10 mg OPD tablet in 25 mL of buffer.

-

Immediately before use, add hydrogen peroxide (H₂O₂) to the OPD solution. If using a 30% H₂O₂ stock solution, add approximately 1 µL for every 1 mL of substrate solution.

-

Protect the solution from light. It should be used within one hour for best results.

-

-

Using SIGMAFAST™ OPD Tablet Sets:

-

Dissolve one OPD tablet and one urea hydrogen peroxide tablet in 20 mL of deionized water.

-

Vortex until fully dissolved. This solution is now ready to use and contains the necessary buffer components.

-

c) Stop Solution (e.g., 3 M H₂SO₄ or 3 M HCl)

-

To prepare 100 mL of 3 M H₂SO₄, slowly and carefully add 16.7 mL of concentrated sulfuric acid (98%) to approximately 80 mL of deionized water. Allow to cool and adjust the final volume to 100 mL. Caution: Always add acid to water, never the other way around.

ELISA Detection Protocol

This protocol assumes that all preceding ELISA steps (coating, blocking, sample and antibody incubations, and washing) have been completed.

-

Final Wash: After incubating with the HRP-conjugated antibody, wash the microplate wells thoroughly (e.g., 3-5 times) with your designated wash buffer to remove any unbound conjugate.

-

Substrate Addition: Add 100-200 µL of the freshly prepared Complete OPD Substrate Solution to each well.

-

Incubation: Incubate the plate in the dark at room temperature for 15-30 minutes. Monitor the color development. The incubation time may need to be optimized based on the signal intensity.

-

Stopping the Reaction (Endpoint Measurement):

-

Add 50 µL of Stop Solution (e.g., 3 M H₂SO₄) to each well. The color will change from yellow-orange to a more intense orange.

-

Gently tap the plate to ensure thorough mixing.

-

-

Absorbance Reading:

-

For kinetic (non-stopped) assays , read the absorbance at 450 nm .

-

For stopped assays , read the absorbance at 492 nm within 30 minutes of adding the stop solution.

-

Visualizations

ELISA Workflow

Caption: General workflow for a sandwich ELISA using an HRP-conjugate and OPD substrate.

HRP-Catalyzed Reaction

Caption: HRP catalyzes the oxidation of OPD to the colored product DAP.

References

Application Notes and Protocols: Synthesis of 2,3-Diaminophenazine Derivatives for Ion Sensing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 2,3-diaminophenazine (DAP) and its derivatives, along with their application as fluorescent and colorimetric sensors for the detection of mercury (Hg²⁺) and cyanide (CN⁻) ions.

Introduction

2,3-Diaminophenazine (DAP) and its derivatives are versatile heterocyclic compounds that have garnered significant interest in the field of chemical sensing due to their unique photophysical properties. The phenazine core provides a rigid, planar structure with extended π-conjugation, leading to strong fluorescence. The amino groups at the 2 and 3 positions serve as reactive sites for derivatization and as coordination sites for ions, making DAP an excellent scaffold for the design of selective and sensitive ion sensors.

The primary mechanism of ion sensing with DAP derivatives often involves either fluorescence quenching or a chemodosimeter approach. In fluorescence quenching, the binding of a metal ion, such as Hg²⁺, to the DAP derivative leads to a decrease in fluorescence intensity. In the chemodosimeter mechanism, an irreversible chemical reaction between the sensor and the analyte, such as CN⁻, results in a significant change in the sensor's absorption and emission spectra.

This document outlines detailed protocols for the synthesis of DAP and its derivatives and their application in ion detection, complete with quantitative data and schematic representations of the underlying mechanisms and workflows.

Data Presentation: Quantitative Sensor Performance

The following table summarizes the key performance metrics of 2,3-diaminophenazine-based sensors for Hg²⁺ and CN⁻ ions.

| Sensor | Target Ion | Sensing Mechanism | Detection Limit (LOD) | Linear Range | Reference |

| DAP Nanoparticles | Hg²⁺ | Fluorescence Quenching | 1 nM | 1 nM - 500 µM | [1] |

| 2,3-Diaminophenazine Hydrochloride (Q1) | CN⁻ | Chemodosimeter | 1.13 x 10⁻⁹ M (Fluorescence) | Not Specified | [2] |

| 2,3-Diaminophenazine Hydrochloride (Q1) | CN⁻ | Chemodosimeter | 1.95 x 10⁻⁷ M (Absorption) | Not Specified | [2] |

Experimental Protocols

Protocol 1: Synthesis of 2,3-Diaminophenazine (DAP) via Ferric Chloride Oxidation

This protocol describes a straightforward chemical oxidation method for the synthesis of DAP from o-phenylenediamine (OPD) using ferric chloride (FeCl₃) as the oxidizing agent.[3][4]

Materials:

-

o-Phenylenediamine (OPD)

-

Ferric chloride (FeCl₃)

-

Deionized water

-

Methanol

-

Acetonitrile

Equipment:

-

Magnetic stirrer

-

Beakers

-

Centrifuge

-

Filtration apparatus

-

Sublimation apparatus (optional)

Procedure:

-

Prepare a 0.02 M aqueous solution of o-phenylenediamine (e.g., dissolve 0.216 g of OPD in 100 mL of deionized water).

-

Prepare a 0.08 M aqueous solution of ferric chloride (e.g., dissolve 1.298 g of FeCl₃·6H₂O in 100 mL of deionized water).

-

In a beaker, place 30 mL of the 0.02 M OPD solution and stir vigorously.

-

Rapidly add 6 mL of the 0.08 M FeCl₃ solution to the OPD solution. A color change from purple-black to reddish-brown should be observed.

-

Continue stirring the reaction mixture at ambient temperature for 5 hours. A precipitate will form.

-

Collect the precipitate by centrifugation or filtration.

-

Wash the precipitate three times with deionized water to remove any unreacted starting materials and salts.

-

The crude product can be further purified by recrystallization from a methanol/acetonitrile solvent system or by sublimation to yield crystalline DAP.

Protocol 2: Enzymatic Synthesis of 2,3-Diaminophenazine (DAP) using Horseradish Peroxidase (HRP)

This protocol details a green chemistry approach for DAP synthesis using the enzyme horseradish peroxidase (HRP) to catalyze the oxidation of OPD in the presence of hydrogen peroxide (H₂O₂).

Materials:

-

o-Phenylenediamine (OPD)

-

Horseradish peroxidase (HRP)

-

Hydrogen peroxide (H₂O₂) (30% solution)

-

Acetate buffer (0.1 M, pH 4.8)

-

Ethanol

Equipment:

-

Magnetic stirrer

-

pH meter

-

Beakers

-

Filtration apparatus

Procedure:

-

Dissolve o-phenylenediamine in the acetate buffer to a desired concentration (e.g., 5 g in a suitable volume of buffer).

-

Add HRP to the OPD solution.

-

Slowly add a stoichiometric amount of H₂O₂ to the reaction mixture while stirring.

-

Allow the reaction to proceed at room temperature. The formation of the DAP product will be indicated by a color change.

-

The reaction progress can be monitored by UV-Vis spectroscopy, observing the characteristic absorption peak of DAP at around 426 nm.

-

Upon completion, collect the precipitated DAP by filtration.

-

Wash the product with deionized water and then with a small amount of cold ethanol.

-

The product can be purified by recrystallization from hot ethanol.

Protocol 3: Photochemical Synthesis of DAP Nanoparticles for Hg²⁺ Sensing

This protocol describes a simple and environmentally friendly method for preparing fluorescent DAP nanoparticles (NPs) via UV irradiation of an aqueous OPD solution. These nanoparticles can be directly used for the selective detection of Hg²⁺ ions.

Materials:

-

o-Phenylenediamine (OPD)

-

Deionized water

Equipment:

-

UV lamp (e.g., 254 nm)

-

Quartz cuvette or beaker

-

Fluorometer

Procedure:

-

Prepare an aqueous solution of o-phenylenediamine (e.g., 0.1 M).

-

Place the OPD solution in a quartz cuvette or beaker.

-

Irradiate the solution with a UV lamp at room temperature. The irradiation time will influence the size and concentration of the resulting DAP nanoparticles.

-

The formation of DAP NPs can be monitored by observing the appearance of a yellow color and fluorescence emission around 554 nm when excited at an appropriate wavelength.

-

The resulting DAP nanoparticle suspension can be used directly for Hg²⁺ sensing.

Application in Hg²⁺ Sensing:

-

Take a specific volume of the prepared DAP nanoparticle suspension.

-

Add varying concentrations of a Hg²⁺ solution.

-

Measure the fluorescence intensity at 554 nm.

-

A decrease in fluorescence intensity will be observed in the presence of Hg²⁺, which is proportional to the concentration of Hg²⁺.

Protocol 4: Synthesis of 2,3-Diaminophenazine Hydrochloride (Q1) for CN⁻ Sensing

This protocol details the synthesis of the hydrochloride salt of DAP (Q1), which acts as a chemodosimeter for the detection of cyanide ions.

Materials:

-

2,3-Diaminophenazine (DAP) (synthesized as per Protocol 1 or 2)

-

Ethanol (EtOH)

-

Concentrated hydrochloric acid (HCl)

Equipment:

-

Magnetic stirrer

-

Beakers

-

Dropping funnel

-

Filtration apparatus

Procedure:

-

Dissolve 2,3-diaminophenazine (e.g., 0.4205 g, 2 mmol) in 20 mL of ethanol.

-

In a separate container, dilute 3 mL of concentrated hydrochloric acid with ethanol to a total volume of 10 mL.

-

Add the diluted hydrochloric acid dropwise to the stirred DAP solution at room temperature.

-

A precipitate of 2,3-diaminophenazine hydrochloride (Q1) will form.

-

Collect the solid product by filtration.

-

Wash the product with a small amount of cold ethanol and dry it to obtain Q1 as a dark brown solid.

Application in CN⁻ Sensing:

-

Prepare a solution of Q1 in deionized water.

-

Add varying concentrations of a CN⁻ solution.

-

Measure the changes in the UV-Vis absorption and fluorescence spectra.

-

The reaction with CN⁻ will cause a noticeable color change from yellow to colorless and a change in the fluorescence emission, which can be quantified for sensitive detection.

Mandatory Visualizations

Synthesis and Sensing Workflows

Signaling Pathways

References

- 1. researchgate.net [researchgate.net]

- 2. Highly selective and sensitive chemosensor based on 2,3-diaminophenazine hydrochloride for the detection of cyanide in pure water and its application in plant seed samples - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Application Note: 2,3-Diaminophenazine as a Versatile Platform for Heavy Metal Detection

Abstract

This document provides detailed application notes and protocols for the use of 2,3-diaminophenazine (DAP) in the detection of heavy metals. DAP, a fluorescent derivative of phenazine, offers a sensitive and selective platform for monitoring toxic heavy metal ions such as mercury (Hg²⁺) and copper (Cu²⁺).[1][2] The primary detection mechanism involves the oxidation of o-phenylenediamine (OPD) to DAP, which exhibits strong fluorescence.[2] The presence of specific heavy metal ions can then modulate this fluorescence, enabling quantitative analysis.[3] This guide is intended for researchers, scientists, and professionals in drug development and environmental monitoring, providing comprehensive experimental procedures, data interpretation guidelines, and visualizations of the underlying processes.

Introduction

Heavy metal pollution is a significant environmental and health concern due to the toxicity and bioaccumulation of ions like mercury (Hg²⁺), lead (Pb²⁺), cadmium (Cd²⁺), and copper (Cu²⁺).[4] Consequently, the development of rapid, sensitive, and selective detection methods is of paramount importance. Fluorescence-based sensing has emerged as a powerful analytical tool due to its high sensitivity and potential for real-time applications.

2,3-Diaminophenazine (DAP) is a fluorescent compound that can be synthesized through the oxidation of o-phenylenediamine (OPD). This oxidation can be catalyzed by various means, including enzymes like horseradish peroxidase (HRP) or laccase, and even by certain metal ions themselves. DAP exhibits a characteristic fluorescence emission, which can be quenched or enhanced in the presence of specific analytes, making it a versatile signaling molecule in sensor design. This application note focuses on the utility of DAP for the fluorescent detection of heavy metals, particularly Hg²⁺ and Cu²⁺.

Principle of Detection: Signaling Pathway

The detection of heavy metals using this system is typically based on a "turn-off" or "turn-on" fluorescence mechanism. The general principle involves two key steps:

-

Generation of the Fluorophore: Non-fluorescent o-phenylenediamine (OPD) is oxidized to form the highly fluorescent 2,3-diaminophenazine (DAP). This oxidation can be initiated by an oxidizing agent or catalyzed by a specific enzyme or metal ion. DAP typically shows a strong absorption peak around 420 nm and a fluorescence emission peak around 560 nm.

-

Modulation of Fluorescence by Heavy Metals: The fluorescence of the generated DAP is then altered by the presence of the target heavy metal ion. For instance, Hg²⁺ has been shown to quench the fluorescence of DAP nanoparticles, forming a non-fluorescent complex. Similarly, Cu²⁺ can catalyze the oxidation of OPD to DAP, and the interaction between Cu²⁺ and DAP can be monitored.

Below is a diagram illustrating the general signaling pathway for heavy metal detection using the OPD/DAP system.

Caption: General signaling pathway for heavy metal detection via DAP fluorescence.

Experimental Protocols

This section provides detailed protocols for the preparation of DAP-based sensors and their application in the detection of Hg²⁺ and Cu²⁺.

Protocol for Fluorescent Detection of Hg(II) using DAP Nanoparticles

This protocol is adapted from a method involving the photochemical preparation of fluorescent DAP nanoparticles (NPs) for the sensitive and selective detection of Hg(II) ions.

A. Materials and Reagents:

-

o-Phenylenediamine (OPD)

-

Mercury(II) chloride (HgCl₂)

-

Ultrapure water

-

Phosphate buffer solution (PBS, pH 7.4)

-

UV lamp (365 nm)

-

Fluorometer

B. Preparation of Fluorescent DAP Nanoparticles:

-

Prepare a 1.0 mg/mL aqueous solution of o-phenylenediamine (OPD) in ultrapure water.

-

Place the OPD solution in a quartz cuvette.

-

Irradiate the solution with a UV lamp at 365 nm for approximately 2 hours at room temperature. The solution should turn a clear yellow, indicating the formation of DAP NPs.

-

The resulting DAP NP solution can be stored at 4°C for further use.

C. Hg(II) Detection Procedure:

-

Dilute the prepared DAP NP solution with PBS (pH 7.4) to a suitable working concentration.

-

In a series of test tubes, add a fixed volume of the diluted DAP NP solution.

-

Add varying concentrations of Hg(II) standard solutions (from a stock solution of HgCl₂) to the test tubes.

-

Bring the final volume of each sample to a constant value with PBS buffer.

-

Incubate the mixtures for 10-15 minutes at room temperature to allow for the interaction between DAP NPs and Hg(II).

-

Measure the fluorescence intensity of each sample using a fluorometer. Set the excitation wavelength to 420 nm and record the emission spectrum, with the peak intensity expected around 554 nm.

-

A decrease in fluorescence intensity at 554 nm is proportional to the concentration of Hg(II) in the sample.

-

Plot a calibration curve of fluorescence intensity versus Hg(II) concentration to determine the concentration of unknown samples.

Protocol for Ratiometric Fluorescent Detection of Cu(II)

This protocol is based on the principle that Cu²⁺ can catalyze the oxidation of OPD to form fluorescent DAP, which can be used for its detection.

A. Materials and Reagents:

-

o-Phenylenediamine (OPD)

-

Copper(II) sulfate (CuSO₄)

-

A secondary fluorophore for ratiometric sensing (e.g., Silicon Nanoparticles (SiNPs) emitting at 446 nm)

-

Tris-HCl buffer (pH 7.0)

-

Fluorometer

B. Cu(II) Detection Procedure:

-

Prepare a working solution containing the secondary fluorophore (e.g., SiNPs) and OPD in Tris-HCl buffer.

-

To a series of cuvettes, add a fixed volume of the working solution.

-

Add varying concentrations of Cu(II) standard solutions to the cuvettes.

-

Incubate the mixtures for a defined period (e.g., 30 minutes) at room temperature to allow for the Cu²⁺-catalyzed oxidation of OPD to DAP.

-

Measure the fluorescence spectrum of each sample. Set the excitation wavelength appropriate for both fluorophores (e.g., 380 nm).

-

Record the emission intensities at two wavelengths: the peak of the reference fluorophore (e.g., 446 nm for SiNPs) and the peak of the newly formed DAP (around 556 nm).

-

The ratio of the fluorescence intensities (I₅₅₆ / I₄₄₆) will increase with the concentration of Cu(II).

-

Construct a calibration curve by plotting the fluorescence intensity ratio against the Cu(II) concentration.

Experimental Workflow Visualization

The following diagram illustrates the typical experimental workflow for detecting heavy metals using a DAP-based fluorescent assay.

Caption: Experimental workflow for heavy metal detection using DAP fluorescence.

Performance and Data

The performance of DAP-based sensors is characterized by their sensitivity, selectivity, and linear detection range. The table below summarizes the quantitative performance for the detection of specific heavy metals as reported in the literature.

| Target Ion | Detection Method | Linear Range | Limit of Detection (LOD) | Reference |

| Hg(II) | Fluorescence Quenching of DAP NPs | 1 nM - 500 µM | 1 nM (0.2 ppb) | |

| Cu(II) | Ratiometric Fluorescence (SiNPs/OPD) | Not Specified | Not Specified |

Note: The performance of these sensors can be influenced by experimental conditions such as pH, temperature, and the presence of interfering ions.

Selectivity

The selectivity of the DAP-based sensor for Hg(II) was evaluated against various other metal ions. The fluorescent response of the DAP NPs was found to be highly selective for Hg(II) over other common cations such as Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, and Pb²⁺, which caused minimal changes in fluorescence intensity.

Conclusion

2,3-Diaminophenazine provides a robust and highly sensitive platform for the fluorescent detection of heavy metals. The synthesis of the DAP fluorophore from the inexpensive precursor OPD is straightforward, and the detection mechanism offers high selectivity for target ions like Hg(II). The protocols outlined in this application note provide a foundation for researchers to develop and implement DAP-based sensing systems for environmental monitoring, clinical diagnostics, and other applications where trace metal analysis is critical. Further optimization of these protocols may lead to even lower detection limits and broader applicability to other toxic metal ions.

References

Application Notes and Protocols for Ratiometric Fluorescence Sensing of Choline using 2,3-Diaminophenazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Choline is an essential nutrient vital for numerous physiological processes, including neurotransmission, cell membrane signaling, and lipid metabolism. The accurate and sensitive detection of choline is crucial in biomedical research and clinical diagnostics. This document provides a detailed protocol for a ratiometric fluorescent sensor for the detection of choline, based on the enzymatic generation of 2,3-diaminophenazine (DAP). This method offers high sensitivity and selectivity, making it suitable for complex biological samples.

The sensing strategy employs a dual-emission system composed of copper nanoclusters (CuNCs) and the in-situ generated DAP. Choline is first oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂). Subsequently, in the presence of horseradish peroxidase (HRP), H₂O₂ oxidizes o-phenylenediamine (OPD) to form the fluorescent molecule 2,3-diaminophenazine (DAP), which emits a fluorescence signal at 550 nm. The intensity of this signal is proportional to the choline concentration. Simultaneously, the fluorescence of the CuNCs at 440 nm is quenched by DAP through an internal filtration effect. The ratiometric signal (I₅₅₀/I₄₄₀) allows for a built-in correction against environmental interferences, thereby enhancing the accuracy of the measurement.[1]

Signaling Pathway

The detection of choline is achieved through a cascade of enzymatic reactions leading to the formation of a fluorescent product and a corresponding change in the emission of a reference fluorophore.

Caption: Signaling pathway for the ratiometric fluorescence detection of choline.

Quantitative Sensor Performance

The performance of the ratiometric fluorescent sensor for choline detection is summarized in the table below.

| Parameter | Value | Reference |

| Linear Range | 0.1–80 μM | [1] |

| Limit of Detection (LOD) | 25 nM | [1] |

| Correlation Coefficient (r) | 0.9992 | [1] |

| Excitation Wavelength | Not explicitly stated, but likely around the excitation of CuNCs | |

| Emission Wavelengths | 440 nm (CuNCs) and 550 nm (DAP) | [1] |

| Application | Human serum and liquid milk samples |

Experimental Protocols

The following protocols are based on the methodology described by Zhang et al. (2017).

Materials and Reagents

-

Choline Chloride

-

Choline Oxidase

-

Horseradish Peroxidase (HRP)

-

o-phenylenediamine (OPD)

-

Copper Nanoclusters (CuNCs) - prepared using N₂H₄·H₂O and lysozyme

-

Phosphate Buffer Saline (PBS)

-

Human Serum Samples

-

Liquid Milk Samples

Instrumentation

-

Fluorescence Spectrophotometer

-

pH Meter

-

Incubator

Experimental Workflow

The overall experimental workflow for the detection of choline is depicted below.

Caption: Experimental workflow for choline detection.

Detailed Protocol for Choline Detection

-

Preparation of Reagents:

-

Prepare stock solutions of choline chloride, choline oxidase, HRP, and OPD in the appropriate buffer (e.g., PBS) at the desired concentrations.

-

Synthesize CuNCs as per established protocols.

-

-

Reaction Mixture Preparation:

-

In a suitable reaction vessel (e.g., a microcentrifuge tube or a cuvette), combine the CuNCs solution, choline oxidase, HRP, and OPD in a buffer solution.

-

The final concentrations of each component should be optimized for the specific experimental setup.

-

-

Choline Sensing:

-

Add a known concentration of choline standard solution or the prepared real sample (human serum or milk) to the reaction mixture.

-

Incubate the mixture for a specified time at a controlled temperature to allow the enzymatic reactions to proceed to completion.

-

-

Fluorescence Measurement:

-

After incubation, measure the fluorescence emission spectrum of the solution using a fluorescence spectrophotometer.

-

Record the fluorescence intensity at 440 nm (I₄₄₀) and 550 nm (I₅₅₀).

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities (I₅₅₀ / I₄₄₀).

-

Construct a calibration curve by plotting the fluorescence ratio against the corresponding choline concentration for the standard solutions.

-

Determine the concentration of choline in the unknown samples by interpolating their fluorescence ratios on the calibration curve.

-

Selectivity

The ratiometric sensor exhibits high selectivity for choline over other potentially interfering substances commonly found in biological samples. This is attributed to the high specificity of the choline oxidase enzyme for its substrate.

Applications in Real Samples

This sensing method has been successfully applied to the detection of choline in complex biological matrices such as human serum and liquid milk, demonstrating its potential for clinical and nutritional analysis.

Conclusion

The ratiometric fluorescence sensing of choline using 2,3-diaminophenazine offers a robust, sensitive, and selective method for the quantification of this important analyte. The use of a ratiometric approach minimizes the influence of external factors, leading to more reliable and reproducible results. The detailed protocols and workflows provided herein should enable researchers, scientists, and drug development professionals to effectively implement this technique in their respective fields.

References

Application Notes and Protocols for 2,3-Diaminophenazine in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Diaminophenazine (DAP) is a fluorescent heterocyclic compound that has emerged as a valuable tool in fluorescence microscopy. It is particularly noted for its application as a probe for the detection of reactive nitrogen species (RNS), such as nitric oxide (NO). DAP is typically formed in situ through the oxidation of its non-fluorescent precursor, o-phenylenediamine (OPD), in the presence of an oxidizing agent. This reaction forms the basis of its use as a "turn-on" fluorescent sensor. These application notes provide a comprehensive overview of the use of 2,3-diaminophenazine in fluorescence microscopy, including its photophysical properties, experimental protocols for cellular imaging, and its application in detecting intracellular signaling molecules.

Photophysical and Chemical Properties

2,3-Diaminophenazine exhibits fluorescence in the visible spectrum, with its spectral properties being influenced by the solvent environment. Understanding these properties is crucial for designing and optimizing fluorescence microscopy experiments.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀N₄ | [1] |

| Molecular Weight | 210.23 g/mol | [2] |

| Appearance | Solid | [2] |

| Excitation Maximum (λex) | ~426 nm (in Methanol) | [1] |

| Emission Maximum (λem) | ~550 - 560 nm | [3] |

| Quantum Yield (Φ) | Not explicitly reported for DAP alone, but the reaction product of DAF-FM (a similar diaminofluorescein) with NO has a quantum yield of 0.81. | |

| Extinction Coefficient (ε) | Not explicitly reported. | |

| Solubility | Soluble in organic solvents like methanol and DMSO. |

Key Applications in Fluorescence Microscopy

-

Detection of Intracellular Nitric Oxide (NO): The primary application of DAP in cell biology is the detection of nitric oxide. In the presence of NO and oxygen, the non-fluorescent precursor o-phenylenediamine is converted to the highly fluorescent 2,3-diaminophenazine. This allows for the visualization and quantification of NO production in living cells.

-

General Cytoplasmic Staining: Studies have shown that 2,3-diaminophenazine can be taken up by cells and exhibits green fluorescence within the cytoplasm, suggesting its potential use as a general cytoplasmic stain.

-

Photosensitizer: 2,3-Diaminophenazine can act as a photosensitizer, triggering photochemical reactions upon light irradiation, which can lead to cellular damage. This property is important to consider when performing live-cell imaging to minimize phototoxicity.

Experimental Protocols

Note: The following protocols are generalized starting points. Optimal conditions (e.g., concentration, incubation time) should be determined empirically for each specific cell type and experimental setup.

Protocol 1: Live-Cell Imaging of Intracellular Nitric Oxide (NO)

This protocol describes the use of o-phenylenediamine (OPD) as a probe to detect endogenous or stimulated NO production in live cells, leading to the formation and fluorescence of 2,3-diaminophenazine.

Materials:

-

o-Phenylenediamine (OPD)

-

Dimethyl sulfoxide (DMSO), high purity

-

Phosphate-buffered saline (PBS), sterile

-

Cell culture medium appropriate for your cells

-

Live-cell imaging buffer (e.g., HBSS)

-

Cells of interest cultured on an appropriate imaging dish or plate

-

NO donor (e.g., S-nitroso-N-acetyl-DL-penicillamine, SNAP) or stimulator (e.g., lipopolysaccharide, LPS) for positive controls

-

NOS inhibitor (e.g., L-NAME) for negative controls

Procedure:

-

Preparation of OPD Stock Solution:

-

Prepare a 10 mM stock solution of OPD in high-purity DMSO.

-

Store the stock solution in small aliquots at -20°C, protected from light.

-

-

Cell Preparation:

-

Seed cells on a glass-bottom dish or chamber slide suitable for fluorescence microscopy and culture them to the desired confluency.

-

-

Staining:

-

On the day of the experiment, dilute the 10 mM OPD stock solution to a final working concentration of 10-50 µM in pre-warmed serum-free cell culture medium or a suitable imaging buffer.

-

Remove the culture medium from the cells and wash once with pre-warmed PBS.

-